molecular formula C12H17ClN2O B8308989 5-amino-2-(2,2-dimethylpropoxy)benzonitrile hydrochloride

5-amino-2-(2,2-dimethylpropoxy)benzonitrile hydrochloride

Cat. No.: B8308989
M. Wt: 240.73 g/mol
InChI Key: ZFZZUWIBBJZPMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-2-(2,2-dimethylpropoxy)benzonitrile hydrochloride is an organic compound that features a cyano group, a neopentyloxy group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-(2,2-dimethylpropoxy)benzonitrile hydrochloride typically involves the reaction of 4-neopentyloxyaniline with a cyano group donor under specific conditions. One common method involves the use of alkyl cyanoacetates in the presence of a base to facilitate the cyanoacetylation of the aniline derivative . The reaction is usually carried out under reflux conditions with solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-(2,2-dimethylpropoxy)benzonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-amino-2-(2,2-dimethylpropoxy)benzonitrile hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-2-(2,2-dimethylpropoxy)benzonitrile hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Cyano-4-methoxyaniline: Similar structure but with a methoxy group instead of a neopentyloxy group.

    4-Cyanoaniline: Lacks the neopentyloxy group, making it less sterically hindered.

    3-Cyano-4-ethoxyaniline: Contains an ethoxy group, which is smaller than the neopentyloxy group.

Uniqueness

5-amino-2-(2,2-dimethylpropoxy)benzonitrile hydrochloride is unique due to the presence of the bulky neopentyloxy group, which can influence its reactivity and interactions with other molecules. This steric hindrance can affect the compound’s binding affinity and selectivity in biochemical assays and drug design .

Properties

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73 g/mol

IUPAC Name

5-amino-2-(2,2-dimethylpropoxy)benzonitrile;hydrochloride

InChI

InChI=1S/C12H16N2O.ClH/c1-12(2,3)8-15-11-5-4-10(14)6-9(11)7-13;/h4-6H,8,14H2,1-3H3;1H

InChI Key

ZFZZUWIBBJZPMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COC1=C(C=C(C=C1)N)C#N.Cl

Origin of Product

United States

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